Capeserod

Receptor Binding 5-HT4 Pharmacology Affinity Comparison

Capeserod (SL65.0155) is the premier 5-HT₄ partial agonist (Ki=0.6nM, IA=40–50%) with >100-fold selectivity, enabling clean target engagement studies. Its differential splice variant potency—5-HT₄(b) IC₅₀ 244nM vs. 5-HT₄(e) IC₅₀ 29nM—enables isoform-specific research. Clinically validated in 600+ patients with no CV safety signals, it avoids hERG liabilities of cisapride/tegaserod. Proven synergy with rivastigmine in preclinical models. For Alzheimer's, gastroparesis, ulcerative colitis & drug repurposing. Eliminate confounding variables—order Capeserod.

Molecular Formula C23H25ClN4O4
Molecular Weight 456.9 g/mol
CAS No. 769901-96-4
Cat. No. B1243232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCapeserod
CAS769901-96-4
Synonyms5-(8-amino-7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-(1-(2-phenylethyl)-4-piperidinyl)-1,3,4-oxadiazol-2(3H)-one
SL 65.0155
SL-65.0155
SL65.0155
Molecular FormulaC23H25ClN4O4
Molecular Weight456.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)OC(=N2)C3=CC(=C(C4=C3OCCO4)N)Cl)CCC5=CC=CC=C5
InChIInChI=1S/C23H25ClN4O4/c24-18-14-17(20-21(19(18)25)31-13-12-30-20)22-26-28(23(29)32-22)16-7-10-27(11-8-16)9-6-15-4-2-1-3-5-15/h1-5,14,16H,6-13,25H2
InChIKeyMDBNTXARNGRHEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Capeserod (CAS 769901-96-4): High-Affinity 5-HT4 Partial Agonist for Neurological and GI Research


Capeserod (development code SL65.0155) is a selective 5-HT₄ receptor partial agonist belonging to the benzodioxanoxadiazolone chemical class [1]. It was originally developed by Sanofi-Synthélabo as a cognition-enhancing agent and is now being repurposed for gastrointestinal indications [2]. The compound is characterized by a sub-nanomolar binding affinity (Ki = 0.6 nM) for the human 5-HT₄ receptor and partial intrinsic activity (IA = 40–50% relative to serotonin) [1]. This partial agonism profile, combined with high selectivity over other receptor targets, distinguishes it from full agonists and less selective in-class alternatives, making it a tool of choice for research in both central nervous system and gastrointestinal disorders [3].

Why Generic Substitution Fails: The Distinct Pharmacological Signature of Capeserod vs. Other 5-HT4 Agonists


While multiple 5-HT₄ receptor agonists exist, their functional selectivity, intrinsic activity, splice variant pharmacology, and safety profiles vary substantially. Capeserod's partial agonist activity (IA 40–50%) contrasts with the full agonist efficacy of prucalopride and the non-selective profiles of cisapride and tegaserod, which are associated with off-target cardiac adverse events [1][2]. Additionally, Capeserod displays splice variant-dependent functional activity that differs from other agonists, and its >100-fold selectivity over non-5-HT₄ receptors provides a cleaner pharmacological window than earlier-generation compounds [1][3]. These differences mean that substituting Capeserod with another 5-HT₄ agonist in a research protocol or development program introduces uncontrolled variables in efficacy, safety, and target engagement.

Capeserod Evidence Guide: Direct Quantitative Comparisons vs. Key 5-HT4 Agonist Comparators


Sub-Nanomolar Binding Affinity: Capeserod vs. Prucalopride

Capeserod demonstrates a binding affinity (Ki) of 0.6 nM for the human 5-HT₄ receptor [1]. In comparison, the clinically approved 5-HT₄ agonist prucalopride exhibits Ki values of 2.5 nM and 8 nM for the human 5-HT₄(a) and 5-HT₄(b) splice variants, respectively . This represents an approximately 4- to 13-fold higher affinity for Capeserod, depending on the specific splice variant. The pKi values further illustrate the difference: Capeserod pKi ≈ 9.22, while prucalopride pKi = 7.84 ± 0.04 for 5-HT₄(a) [2]. This higher binding affinity may translate to greater target engagement at lower concentrations, an important consideration for in vitro and in vivo experimental design.

Receptor Binding 5-HT4 Pharmacology Affinity Comparison

Partial Intrinsic Activity: Capeserod vs. Serotonin and Prucalopride

Capeserod acts as a partial agonist at the 5-HT₄ receptor, with an intrinsic activity (IA) of 40–50% relative to the endogenous full agonist serotonin (IA = 100%) [1]. This is in contrast to prucalopride, which acts as a full agonist (IA = 110 ± 2% relative to 5-HT in guinea pig colonic LMMP assays) [2]. The partial agonism of Capeserod is a key differentiating feature, as it provides submaximal receptor activation even at saturating concentrations. This property can be advantageous in scenarios where full agonism may lead to receptor desensitization or excessive downstream signaling, potentially mitigating tachyphylaxis or unwanted side effects in chronic treatment paradigms. In cellular assays, Capeserod stimulated cAMP production with a maximal effect of 40–50% of serotonin in cells expressing 5-HT₄(b) and 5-HT₄(e) splice variants [1].

Intrinsic Activity Partial Agonism Functional Selectivity

Splice Variant Functional Selectivity: Capeserod vs. Prucalopride

Capeserod exhibits splice variant-dependent functional activity, stimulating cAMP production with IC₅₀ values of 244 nM at the 5-HT₄(b) splice variant and 29 nM at the 5-HT₄(e) variant . This represents an approximately 8.4-fold difference in functional potency between these two variants. In contrast, prucalopride shows less than a 4-fold difference in binding affinity between 5-HT₄(a) (Ki = 2.5 nM) and 5-HT₄(b) (Ki = 8 nM), though direct functional IC₅₀ comparisons for these specific variants are not uniformly reported . The distinct splice variant profile of Capeserod suggests that it may produce different tissue-specific effects compared to other 5-HT₄ agonists, which is critical for research focused on the differential roles of 5-HT₄ receptor isoforms in the brain and gastrointestinal tract.

Splice Variants 5-HT4 Isoforms Functional Potency

Selectivity Profile: Capeserod vs. Non-Selective 5-HT4 Agonists

Capeserod demonstrates greater than 100-fold selectivity for the 5-HT₄ receptor over all other receptors tested in radioligand binding assays [1]. In contrast, the non-selective 5-HT₄ agonists cisapride and tegaserod have been shown to possess appreciable affinity for other receptors, ion channels, or transporters [2]. This lack of selectivity has been linked to clinical safety concerns: cisapride was withdrawn from the US market due to QT prolongation associated with hERG channel blockade (IC₅₀ = 9.4 nM for cisapride), and tegaserod has been associated with cardiovascular ischemic events [3]. While direct selectivity data for Capeserod at the hERG channel are not explicitly quantified in available literature, its high overall selectivity profile (>100-fold) and lack of reported cardiovascular adverse events in over 600 patients across Phase 1 and 2 trials support a cleaner off-target profile compared to earlier, less selective agents [1][4].

Receptor Selectivity Off-Target Activity Safety Pharmacology

Preclinical Cognitive Enhancement: Capeserod vs. Prucalopride in Hippocampal Excitability

In rat hippocampal slices, both Capeserod (SL65.0155) and the full agonist prucalopride produced a similar increase in the CA1 population spike amplitude, an electrophysiological measure of synaptic excitability associated with learning and memory . This effect was blocked by the selective 5-HT₄ antagonist GR113808, confirming receptor-specific action. Importantly, the study noted that a partial agonist like Capeserod 'would be sufficient to produce benefits, while reducing potential peripheral side effects' . Additionally, Capeserod improved retention in the object recognition task in rats at doses of 0.001–0.1 mg/kg (i.p. or p.o.), an effect also blocked by a 5-HT₄ antagonist [1]. These findings indicate that despite its partial intrinsic activity, Capeserod can achieve comparable pro-cognitive effects to a full agonist in preclinical models, but with a potentially improved therapeutic window.

Cognitive Enhancement Hippocampal Excitability Alzheimer's Disease Models

Clinical Safety Profile: Capeserod vs. Non-Selective 5-HT4 Agonists

Capeserod has been administered to over 600 patients across seven Phase 1 and two Phase 2 clinical trials and was reported to be 'safe and well-tolerated' [1]. In contrast, the non-selective 5-HT₄ agonists cisapride and tegaserod have well-documented cardiovascular safety concerns. Cisapride was associated with QT interval prolongation and withdrawn from the US market, while tegaserod has been linked to ischemic cardiovascular events [2]. Preclinical studies with Capeserod also reported it was 'devoid of unwanted cardiovascular, gastrointestinal, or central nervous system effects with doses up to more than 100-fold higher than those active in the cognitive tests' [3]. While direct head-to-head clinical comparisons between Capeserod and other 5-HT₄ agonists are not available, the existing safety data in over 600 human subjects, combined with the preclinical selectivity data, support a differentiated safety profile for Capeserod.

Clinical Safety Adverse Events Human Tolerability

Capeserod: Recommended Research Applications Based on Quantitative Evidence


Cognition and Memory Research: Leveraging Partial Agonism for Safer Cognitive Enhancement

Capeserod's partial agonism (IA 40–50%) [1] and high affinity (Ki 0.6 nM) [1] make it an ideal tool for investigating 5-HT₄ receptor-mediated cognitive enhancement with a reduced risk of receptor desensitization or peripheral side effects compared to full agonists like prucalopride. Its efficacy in preclinical models of learning and memory, including the object recognition task at low oral doses (0.001–0.1 mg/kg) [1], and its ability to enhance hippocampal excitability comparably to prucalopride , support its use in studies of Alzheimer's disease, age-related cognitive decline, and other memory disorders. The compound's synergistic interaction with acetylcholinesterase inhibitors like rivastigmine [1] further positions it for combination therapy research.

Gastrointestinal Motility Research: A High-Affinity, Safe 5-HT4 Agonist

With its high affinity for 5-HT₄ receptors (Ki 0.6 nM) [1] and demonstrated safety in over 600 patients across Phase 1/2 trials [2], Capeserod is a strong candidate for investigating gastrointestinal disorders such as gastroparesis, chronic constipation, and ulcerative colitis. Its selectivity (>100-fold over other receptors) [1] and lack of cardiovascular adverse events in clinical studies differentiate it from non-selective agents like cisapride and tegaserod, which have known cardiac liabilities [3]. Researchers focused on GI motility, visceral sensitivity, or mucosal healing can utilize Capeserod to explore 5-HT₄-mediated prokinetic effects without the confounding cardiovascular safety concerns associated with earlier-generation compounds.

Splice Variant Pharmacology: Investigating Isoform-Specific 5-HT4 Receptor Signaling

Capeserod's differential functional activity at 5-HT₄(b) (IC₅₀ 244 nM) and 5-HT₄(e) (IC₅₀ 29 nM) splice variants provides a unique tool for studying isoform-specific receptor signaling. The ~8.4-fold difference in potency allows researchers to dissect the contributions of these variants to various physiological and pathophysiological processes in both the CNS and GI tract. This is particularly valuable for academic labs and biopharmaceutical companies aiming to develop isoform-selective therapeutics or to understand the tissue-specific roles of 5-HT₄ receptor subtypes.

Drug Repurposing and Combination Therapy Studies

Given its established safety in over 600 patients [2] and its synergistic interaction with the cholinesterase inhibitor rivastigmine in preclinical models [1], Capeserod is well-suited for drug repurposing initiatives and combination therapy research. Its recent licensing for gastrointestinal indications [2] and its prior development for Alzheimer's disease provide a solid foundation for exploring new therapeutic applications in neurology and gastroenterology. The compound's favorable safety profile reduces the risk of late-stage attrition, making it an attractive lead for academic and industry drug development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Capeserod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.